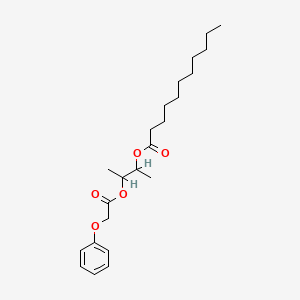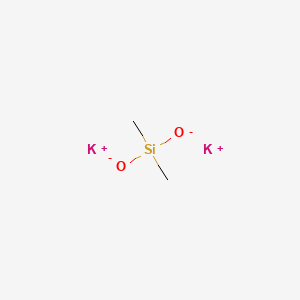
Silanediol, dimethyl-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanediol, dimethyl-, dipotassium salt: is an organosilicon compound with the chemical formula (CH₃)₂Si(OK)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by potassium ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silanediol, dimethyl-, dipotassium salt can be synthesized through the reaction of dimethylsilanediol with potassium metal or potassium hydride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
(CH3)2Si(OH)2+2K→(CH3)2Si(OK)2+H2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more controlled environments to ensure the purity and yield of the product. The process would likely include steps such as solvent purification, controlled addition of reagents, and thorough drying of the final product to remove any residual moisture.
Analyse Chemischer Reaktionen
Types of Reactions: Silanediol, dimethyl-, dipotassium salt can undergo various chemical reactions, including:
Substitution Reactions: The potassium ions can be replaced by other cations or functional groups.
Hydrolysis: The compound can react with water to regenerate dimethylsilanediol.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or metal salts can be used to replace the potassium ions.
Hydrolysis: Water or aqueous solutions can be used under mild conditions.
Condensation Reactions: Catalysts such as acids or bases can facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Dimethylsilanediol.
Condensation Reactions: Polysiloxanes or siloxane polymers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silanediol, dimethyl-, dipotassium salt is used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in the study of silicon-based catalysis and reaction mechanisms.
Biology: In biological research, this compound can be used to modify surfaces and create hydrophobic coatings, which are useful in various biomedical applications.
Medicine: While not directly used as a drug, this compound can be involved in the development of drug delivery systems and medical devices due to its ability to form stable, biocompatible coatings.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and elastomers. It is also utilized in the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of silanediol, dimethyl-, dipotassium salt primarily involves its ability to form strong bonds with various substrates. The potassium ions can be easily replaced by other cations or functional groups, allowing for the formation of diverse organosilicon compounds. The compound’s reactivity is influenced by the presence of the silicon-oxygen bonds, which can participate in various chemical reactions, including hydrolysis and condensation.
Vergleich Mit ähnlichen Verbindungen
Dimethylsilanediol: The parent compound with hydroxyl groups instead of potassium ions.
Diphenylsilanediol: A similar compound with phenyl groups instead of methyl groups.
Trimethylsilanol: A related compound with three methyl groups and one hydroxyl group.
Uniqueness: Silanediol, dimethyl-, dipotassium salt is unique due to the presence of potassium ions, which enhance its reactivity and make it suitable for specific applications in catalysis and materials science. The compound’s ability to undergo various chemical reactions and form stable bonds with different substrates sets it apart from other similar organosilicon compounds.
Eigenschaften
CAS-Nummer |
18268-74-1 |
|---|---|
Molekularformel |
C2H6K2O2Si |
Molekulargewicht |
168.35 g/mol |
IUPAC-Name |
dipotassium;dimethyl(dioxido)silane |
InChI |
InChI=1S/C2H6O2Si.2K/c1-5(2,3)4;;/h1-2H3;;/q-2;2*+1 |
InChI-Schlüssel |
BRUZWMYPFYHTJG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


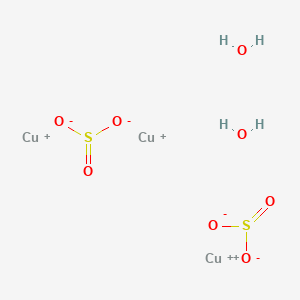
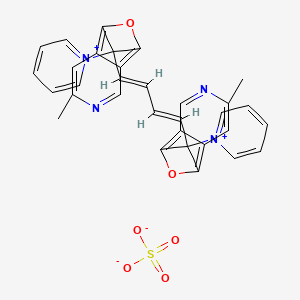
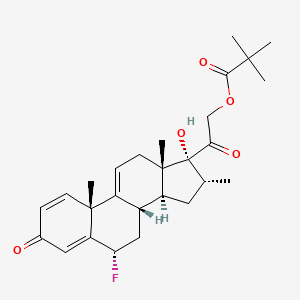
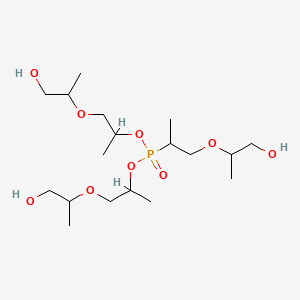
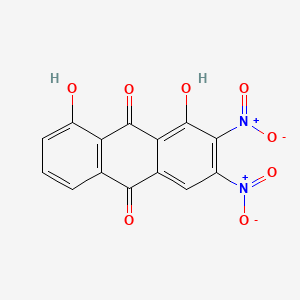
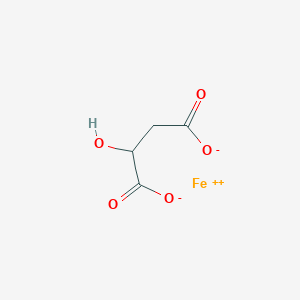
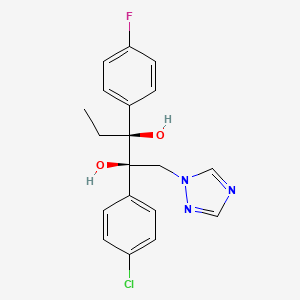

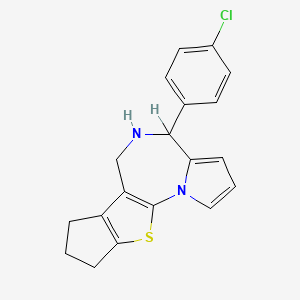
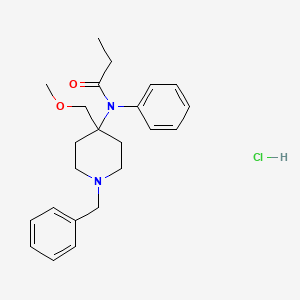
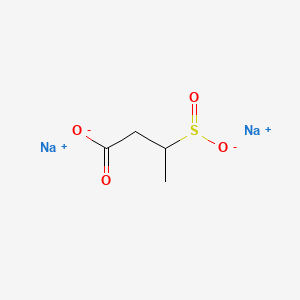
![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)

